8-Amino-2'-deoxyinosine
説明
Contextualization of 8-Amino-2'-deoxyinosine within Modified Deoxynucleoside Research
The study of modified deoxynucleosides is a cornerstone of molecular biology and biotechnology, offering powerful tools to investigate and manipulate the structure and function of DNA and RNA. biosyn.com Scientists incorporate these analogs into oligonucleotides to probe DNA duplex stability, explore non-canonical structures like triple helices, and study DNA-protein interactions. biosyn.comnih.govbiosyn.com Modified bases are instrumental in applications ranging from improving the specificity of PCR primers to developing therapeutic agents. biosyn.comnih.gov
Within this broad field, purine (B94841) analogs, including derivatives of guanosine, adenosine (B11128), and inosine (B1671953), are of particular interest. Modifications at the C8 position of the purine ring, such as the introduction of an amino group, have been a focus of investigation. The compound this compound (8AI) is a key example of such a modification, providing insights into the forces that govern nucleic acid architecture and recognition. csic.esnih.gov Research into related compounds, like 8-amino-2'-deoxyguanosine (B8737438) (8-amino-dG) and 8-amino-2'-deoxyadenosine (B77079) (8-amino-dA), further enriches the understanding of how specific functional groups influence the behavior of nucleic acids. biosyn.comnih.gov For instance, studies on 8-amino-dG, a DNA adduct found in rats treated with the carcinogen 2-nitropropane, have explored its thermodynamic properties and mutagenic potential in various cellular environments. nih.govnih.govnih.gov
Significance as a Purine Nucleoside Analog in Nucleic Acid Studies
This compound is a significant purine nucleoside analog primarily due to its unique and somewhat counterintuitive effects on the stability of DNA structures. csic.esnih.gov As an analog of 2'-deoxyinosine (B131508), it is part of a family of molecules used to study the role of specific functional groups in base pairing. The parent compound, 2'-deoxyinosine, which lacks the 2-amino group of guanosine, has been employed as a "universal base" because it can pair with all four canonical bases with limited discrimination. csic.es
The introduction of an amino group at the C8 position of 2'-deoxyinosine yields 8AI, a modification that profoundly alters its interaction within DNA structures. Research combining theoretical calculations and experimental verification has shown that the presence of this 8-amino group has a surprising dual effect: it destabilizes DNA duplexes while simultaneously stabilizing DNA triplexes. csic.esnih.gov This behavior is attributed to subtle electronic redistribution within the purine ring upon the addition of the amino group. csic.esnih.gov The stabilization of triplex structures is particularly noteworthy, as these structures are implicated in gene regulation and are a target for antisense and antigene therapies. acs.org The ability of 8-amino purines to enhance triplex stability is linked to their capacity to facilitate Hoogsteen base pairing. biosyn.comacs.org
The intriguing behavior of 8AI has also led to suggestions that it may possess "universal base" properties, capable of relaxed base recognition within a duplex. csic.esnih.gov This contrasts with the effects of other modifications, highlighting the specific contribution of the 8-amino group in the context of a hypoxanthine (B114508) base. For comparison, thermodynamic studies on the related 8-amino-dG adduct showed that it generally destabilizes the DNA helix, though to a lesser extent than the oxidative lesion 8-oxo-dG. nih.gov
Table 1: Research Findings on 8-Amino-Purine Analogs
| Compound | Effect on DNA Duplex Stability | Effect on DNA Triplex Stability | Key Research Finding |
|---|---|---|---|
| This compound (8AI) | Destabilizing csic.esnih.gov | Stabilizing csic.esnih.gov | Exhibits potential as a "universal base" csic.esnih.gov |
| 8-Amino-2'-deoxyguanosine (8-amino-dG) | Slightly destabilizing nih.gov | Stabilizing acs.org | A DNA adduct resulting from carcinogen exposure nih.govnih.gov |
| 8-Amino-2'-deoxyadenosine (8-amino-dA) | Not specified | Stabilizing biosyn.com | Used in triple-helix-forming oligonucleotides to achieve stability at neutral pH biosyn.com |
Historical Development of Inosine and Related Modified Nucleoside Investigations
The scientific journey into modified nucleosides began long before the structure of DNA was elucidated. Early 20th-century research by pioneers like Drury and Szent-Gyorgyi described the potent physiological actions of purines. frontiersin.org However, the specific role of modified nucleosides in genetics and molecular biology came into focus much later. A pivotal moment was the discovery of inosine in 1965 as a component of the first transfer RNA (tRNA) to be sequenced. nih.govmdpi.com This finding established that the genetic alphabet extended beyond the four primary bases.
Subsequent research revealed that inosine arises from the enzymatic deamination of adenosine in a process known as A-to-I RNA editing, and its presence in the "wobble" position of tRNA anticodons is crucial for the proper translation of the genetic code. nih.govwikipedia.org This understanding spurred broader investigations into the synthesis and properties of various inosine analogs and other modified nucleosides.
The synthesis of this compound itself is a product of these advanced investigations. A common laboratory method involves the enzymatic deamination of 8-amino-2'-deoxyadenosine using the enzyme adenosine deaminase. csic.es This process highlights the interplay between chemical and enzymatic methods in creating novel nucleoside analogs for research. The study of precursor molecules, such as 8-bromo-2'-deoxyadenosine, which can be converted to other derivatives, has also been a fruitful avenue of research, expanding the toolkit of available nucleic acid probes. researchgate.net
Table 2: Key Milestones in Inosine and Modified Nucleoside Research
| Year | Milestone | Significance |
|---|---|---|
| 1929 | Drury and Szent-Gyorgyi describe the potent actions of purines on the heart and blood vessels. frontiersin.org | Early foundational work on the biological effects of purine compounds. |
| 1965 | Inosine is identified as a component of the first sequenced transfer RNA (tRNA). nih.govmdpi.com | First discovery of inosine as a natural modification in nucleic acids. |
| 1970s | The hypothesis that ATP is a neurotransmitter is confirmed. frontiersin.org | Broadened the understanding of the roles of purine nucleosides and nucleotides beyond genetics. |
Structure
2D Structure
3D Structure
特性
CAS番号 |
364337-82-6 |
|---|---|
分子式 |
C10H13N5O4 |
分子量 |
267.24 g/mol |
IUPAC名 |
8-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O4/c11-10-14-7-8(12-3-13-9(7)18)15(10)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H2,11,14)(H,12,13,18)/t4-,5+,6+/m0/s1 |
InChIキー |
YRWQBLJQYFNKRW-KVQBGUIXSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC=N3)N=C2N)CO)O |
正規SMILES |
C1C(C(OC1N2C3=C(C(=O)NC=N3)N=C2N)CO)O |
製品の起源 |
United States |
Synthetic Methodologies for 8 Amino 2 Deoxyinosine and Its Derivatives
Chemical Synthesis Routes for 8-Amino-2'-deoxyinosine
The preparation of this compound can be approached through various chemical and enzymatic strategies, often involving the synthesis of a key precursor, 8-amino-2'-deoxyadenosine (B77079), which is subsequently converted to the target inosine (B1671953) derivative.
A highly specific and efficient method for the conversion of 2'-deoxyadenosine (B1664071) analogs to their corresponding 2'-deoxyinosine (B131508) forms is through enzymatic deamination. This reaction is catalyzed by adenosine (B11128) deaminase (ADA), an enzyme central to purine (B94841) metabolism. wikipedia.orgnih.gov ADA facilitates the hydrolytic deamination of the 6-amino group of adenosine and its derivatives, converting them to inosine and its derivatives, respectively. synnovis.co.uk
The substrate specificity of adenosine deaminase from various sources has been studied, and it is known to act on a range of adenosine analogs. nih.gov While 2'-deoxyadenosine is a natural substrate for ADA, converting it to 2'-deoxyinosine, the enzyme can also process modified nucleosides. cdnsciencepub.com The enzymatic conversion of 8-amino-2'-deoxyadenosine to this compound represents a targeted and efficient strategy for the synthesis of the latter. This biotransformation offers the advantage of high selectivity and mild reaction conditions, avoiding the need for protecting groups on the sugar moiety that are often required in purely chemical approaches.
The general reaction catalyzed by adenosine deaminase is presented in the following table:
| Substrate | Enzyme | Product |
| 8-amino-2'-deoxyadenosine | Adenosine Deaminase (ADA) | This compound |
This enzymatic step is typically the final stage in the synthesis, following the chemical preparation of the 8-amino-2'-deoxyadenosine precursor.
The chemical synthesis of this compound typically proceeds through the key intermediate, 8-amino-2'-deoxyadenosine. The synthesis of this precursor often starts from a more readily available substituted purine nucleoside, such as 8-bromo-2'-deoxyadenosine.
A common synthetic route involves the following steps:
Bromination: 2'-deoxyadenosine is first brominated at the C8 position of the purine ring to yield 8-bromo-2'-deoxyadenosine.
Azidation: The 8-bromo substituent is then displaced by an azide (B81097) group through a nucleophilic substitution reaction with sodium azide or a similar azide source, forming 8-azido-2'-deoxyadenosine (B140859).
Reduction: The 8-azido group is subsequently reduced to an 8-amino group. This reduction can be achieved through catalytic hydrogenation.
An alternative to the reduction of the azide is the direct conversion of 8-azido-2'-deoxyadenosine to 8-amino-2'-deoxyadenosine by treatment with aqueous ammonia (B1221849) or other amines. researchgate.net This method can provide excellent yields and avoids the use of heavy metal catalysts.
The following table summarizes a typical reaction scheme for the synthesis of the 8-amino-2'-deoxyadenosine precursor:
| Starting Material | Reagents | Intermediate/Product |
| 2'-deoxyadenosine | Bromine | 8-bromo-2'-deoxyadenosine |
| 8-bromo-2'-deoxyadenosine | Sodium Azide (NaN₃) | 8-azido-2'-deoxyadenosine |
| 8-azido-2'-deoxyadenosine | Catalytic Hydrogenation or Aqueous Ammonia | 8-amino-2'-deoxyadenosine |
Once 8-amino-2'-deoxyadenosine is synthesized, it can be converted to this compound via the enzymatic deamination described previously.
For the incorporation of this compound into synthetic oligonucleotides, it must first be converted into a phosphoramidite (B1245037) derivative. This is the standard building block chemistry used in automated solid-phase oligonucleotide synthesis. wikipedia.orgsigmaaldrich.com The derivatization process involves two main steps:
5'-Hydroxyl Protection: The 5'-hydroxyl group of the deoxyribose sugar is protected with a dimethoxytrityl (DMT) group. This acid-labile protecting group prevents unwanted reactions at the 5'-position during synthesis and allows for the stepwise, 3'-to-5' extension of the oligonucleotide chain.
3'-Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the reactive phosphoramidite moiety.
The 8-amino group on the purine ring may also require protection, for example, with a dimethylformamidine (dmf) group, to prevent side reactions during the phosphitylation and subsequent oligonucleotide synthesis steps. researchgate.net The resulting DMT-protected phosphoramidite of this compound is then purified and can be used in an automated DNA synthesizer.
The key steps in phosphoramidite preparation are outlined below:
| Starting Nucleoside | Step | Reagents | Product |
| This compound | Protection of 8-amino group (optional) | Dimethylformamide dimethyl acetal | 8-(N,N-dimethylformamidine)-2'-deoxyinosine |
| Protected/Unprotected this compound | 5'-Hydroxyl Protection | Dimethoxytrityl chloride (DMT-Cl) | 5'-O-DMT-8-Amino-2'-deoxyinosine derivative |
| 5'-O-DMT-8-Amino-2'-deoxyinosine derivative | 3'-Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | 5'-O-DMT-8-Amino-2'-deoxyinosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite |
Integration into Solid-Phase Oligonucleotide Synthesis for Research Constructs
The phosphoramidite of this compound is integrated into oligonucleotides using automated solid-phase synthesis. biotage.comdanaher.com This technology allows for the precise, base-by-base construction of a desired DNA or RNA sequence on a solid support, typically controlled pore glass (CPG).
The synthesis cycle consists of four main chemical reactions that are repeated for each nucleotide addition:
De-blocking (Detritylation): The acid-labile DMT group is removed from the 5'-hydroxyl of the growing oligonucleotide chain, which is attached to the solid support. This exposes a free hydroxyl group for the next coupling reaction.
Coupling: The prepared this compound phosphoramidite is activated, usually with a tetrazole or a similar agent, and is then coupled to the free 5'-hydroxyl group of the support-bound oligonucleotide. This forms a phosphite (B83602) triester linkage.
Capping: Any unreacted 5'-hydroxyl groups on the growing chain are acetylated. This capping step prevents the elongation of failure sequences (sequences with a missing base), which simplifies the purification of the final full-length oligonucleotide.
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, such as an iodine solution.
This cycle is repeated until the desired sequence is assembled. Finally, the completed oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The crude product is then purified, typically by high-performance liquid chromatography (HPLC), to yield the final, high-purity oligonucleotide containing the this compound modification. The incorporation of 8-aminopurine derivatives has been successfully applied in the synthesis of oligonucleotides for studies on non-canonical DNA structures like triple helices. nih.govbiosyn.com
Investigations into Nucleic Acid Structural Modulation and Stability by 8 Amino 2 Deoxyinosine
Influence on Duplex DNA Conformation and Thermodynamics
The incorporation of 8-Amino-2'-deoxyinosine into duplex DNA elicits surprising and complex effects on its structure and stability. Contrary to the intuitive expectation that an additional amino group might enhance stabilizing interactions, research has revealed a more nuanced reality.
Analysis of Thermal Stability and Melting Transitions in Duplexes Incorporating this compound
The destabilizing effect of this compound on duplex DNA is reflected in its thermal stability. Thermodynamic analyses, derived from concentration-dependent melting curves, provide quantitative insights into this phenomenon. Theoretical calculations and experimental data indicate that the introduction of this compound into a DNA duplex leads to a less favorable free energy of formation compared to its unmodified counterpart. oup.com
| Central Triad | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°310 (kcal/mol) |
|---|---|---|---|
| G·C | -10.7 | -27.6 | -2.1 |
| I·C | -9.5 | -24.9 | -1.8 |
| 8AI·C | -8.9 | -23.4 | -1.6 |
This table presents a summary of the thermodynamic parameters for the formation of duplexes with different central base pairs. The data for G (2'-deoxyguanosine), I (2'-deoxyinosine), and 8AI (this compound) paired with C (2'-deoxycytidine) are shown. The values for enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy at 310 K (ΔG°310) were determined from concentration-dependent melting curves. oup.com
Examination of Atypical Base Pairing Properties
Interestingly, this compound has been found to exhibit "universal base" properties. irbbarcelona.org A universal base is one that can pair with all four standard DNA bases (adenine, guanine (B1146940), cytosine, and thymine) with minimal disruption to the DNA duplex. The unique electronic and steric characteristics imparted by the 8-amino group allow for a degree of promiscuity in base pairing that is not observed with standard nucleobases. This suggests that this compound can accommodate various base partners, albeit with varying degrees of stability. For comparison, 2'-deoxyinosine (B131508) (I) itself is often used as a universal base in hybridization probes due to its ability to pair with multiple bases, with a stability order of I:C > I:A > I:T ≈ I:G. nih.govsemanticscholar.org
Enhanced Stabilization of Triplex DNA Structures
In stark contrast to its effect on duplex DNA, this compound plays a significant role in the stabilization of triplex DNA structures. This stabilization is primarily attributed to the favorable interactions facilitated by the 8-amino group in the context of Hoogsteen hydrogen bonding.
Hoogsteen Hydrogen Bonding Contributions of the 8-Amino Moiety to Triplex Stability
The introduction of an amino group at the 8-position of purines, including inosine (B1671953), has been shown to stabilize DNA triplexes. irbbarcelona.orgoup.com This stabilization arises from the formation of an additional Hoogsteen hydrogen bond between the 8-amino group of this compound and the third-strand pyrimidine (B1678525). nih.gov Furthermore, the 8-amino group can be favorably integrated into the "spine of hydration" located in the minor-major groove of the triplex structure, further contributing to its stability. oup.com Molecular modeling and thermodynamic integration calculations have predicted, and experimental data have confirmed, a significant stabilization of the triplex upon the substitution of guanine with 8-aminoguanine (B17156), a closely related modified base. nih.gov This stabilization is on the order of approximately 1 kcal/mol for each substitution. nih.gov
pH Dependence of Triplex Formation and Stability with this compound
The formation of many DNA triplexes, particularly those involving C-G•C+ triplets, is highly dependent on acidic pH to maintain the protonation of the third-strand cytosine. nih.govreading.ac.uk However, the incorporation of 8-aminopurines, such as this compound, allows for the formation of stable triplexes even at neutral or alkaline pH values. oup.comnih.gov While the stability of triplexes containing 8-aminopurines is still pH-dependent, the interaction is strong enough to support triplex formation under physiological conditions. oup.com For instance, the substitution of guanine with 8-aminoguanine has been shown to largely stabilize the triplex at both neutral and acidic pH. nih.gov This characteristic is of significant interest for potential in vivo applications of triplex-forming oligonucleotides.
| Triplex | pH | Tm (°C) |
|---|---|---|
| Triplex-G | 5.0 | 45 |
| Triplex-G | 6.0 | 36 |
| Triplex-G | 7.0 | <15 |
| Triplex-8aG | 5.0 | 60 |
| Triplex-8aG | 6.0 | 55 |
| Triplex-8aG | 7.0 | 47 |
This table illustrates the melting temperatures (Tm) of triplexes containing either guanine (Triplex-G) or 8-aminoguanine (Triplex-8aG) at different pH values. The data demonstrates the significant stabilization conferred by the 8-amino group, particularly at neutral pH. nih.gov
Structural Probes of this compound within Triple Helices
The incorporation of 8-amino purine (B94841) analogs, such as 8-amino-2'-deoxyadenosine (B77079) and 8-amino-2'-deoxyguanosine (B8737438), has been shown to be a highly effective strategy for stabilizing DNA triple helices. nih.govnih.govnih.gov DNA triplexes are formed when a third strand of oligonucleotides binds into the major groove of a DNA duplex. Their stability is often dependent on pH, particularly when C-G•C+ triplets are involved, as the cytosine in the third strand requires protonation to form two Hoogsteen hydrogen bonds with the guanine of the Watson-Crick duplex. nih.gov
Research has demonstrated that substituting guanine with 8-amino-2'-deoxyguanosine (8-amino-dG) or adenine (B156593) with 8-amino-2'-deoxyadenosine (8-amino-dA) significantly enhances triplex stability, even at neutral pH. nih.govnih.gov The primary reason for this stabilization is the formation of an additional Hoogsteen hydrogen bond between the 8-amino group of the modified purine and the O2 of the pyrimidine in the third strand. nih.govnih.gov Molecular dynamics and thermodynamic integration calculations have supported these experimental findings, suggesting a stabilization of approximately 1 kcal/mol for each substitution of guanine with its 8-amino analog. nih.gov This enhanced stability is attributed to both the extra hydrogen bond and favorable electrostatic interactions between the 8-amino group and the negatively charged groove of the triplex. nih.gov
Nuclear Magnetic Resonance (NMR) and UV melting experiments have confirmed the stabilizing properties of these analogs. For instance, oligonucleotides containing 8-amino-dG show a notable increase in their melting temperature (Tm), which corresponds to the triplex-to-duplex transition. This effect makes 8-amino purine derivatives valuable tools for designing triplex-forming oligonucleotides (TFOs) for potential antigene and antisense applications. nih.govnih.gov
Effects on Parallel-Stranded Nucleic Acid Architectures
Parallel-stranded (ps) DNA duplexes are alternative helical structures where both strands run in the same 5' to 3' direction. These structures are typically stabilized by non-canonical hydrogen bonding, such as reverse Watson-Crick or Hoogsteen base pairing. The incorporation of 8-amino purine analogs has been found to have a profound impact on the stability and conformation of these structures.
Mechanisms of Stabilization in Parallel Duplexes by 8-Amino Purine Analogs
The introduction of 8-amino substitutions into purine bases, including this compound, 8-amino-dA, and 8-amino-dG, leads to a significant increase in the thermal stability of parallel-stranded DNA helices. This stabilization is largely driven by the formation of Hoogsteen base pairs, which are more favorable for these analogs compared to the reverse Watson-Crick pairing motif. The 8-amino group facilitates an optimal geometry for Hoogsteen hydrogen bonding, thereby strengthening the interaction between the parallel strands. Molecular dynamics coupled with thermodynamic integration (MD/TI) calculations have corroborated these experimental observations, confirming that the 8-amino substitution enhances the stability of the Hoogsteen-paired duplex.
Conformational Studies of Parallel-Stranded DNA Incorporating 8-Amino Purine Analogs
A combination of molecular dynamics simulations, Nuclear Magnetic Resonance (NMR), and Circular Dichroism (CD) spectroscopy has been employed to study the structural characteristics of parallel-stranded duplexes containing 8-amino purine analogs. These studies reveal that duplexes composed of a mixture of guanines and adenines, when modified with 8-amino derivatives, predominantly adopt a structure based on the Hoogsteen pairing motif. The CD spectra of these modified duplexes are consistent with a parallel-stranded conformation. NMR data further support the Hoogsteen base pairing scheme. The significant stabilization conferred by the 8-amino substitution provides strong evidence for this structural model and highlights the potential of these analogs in designing novel parallel-stranded DNA structures for applications in nanotechnology and molecular biology.
Interaction with G-Quadruplex DNA Structures
G-quadruplexes are four-stranded structures formed in guanine-rich nucleic acid sequences. They are composed of stacked G-tetrads, which are square planar arrangements of four guanine bases connected by Hoogsteen hydrogen bonds. These structures are implicated in various biological processes, including the regulation of gene expression and the maintenance of telomere integrity, making them attractive targets for therapeutic intervention.
Modulation of Quadruplex Stability by 8-Amino Purine Analogs
In stark contrast to their stabilizing effect on triple helices and parallel duplexes, 8-amino purine analogs have been shown to destabilize G-quadruplex structures. researchgate.net When 8-amino-2'-deoxyguanosine is incorporated into a quadruplex-forming oligonucleotide, a significant decrease in the melting temperature is observed. For example, the substitution of an 8-amino-dG for a dG in an anti-glycosidic conformation within a G-tetrad can result in a destabilization of the quadruplex by as much as 7°C. researchgate.net
This destabilizing effect is thought to arise from unfavorable steric interactions and a reduction in the strength of stacking interactions between the G-tetrads. researchgate.net While the 8-amino group does not prevent Hoogsteen hydrogen bonding, its presence appears to disrupt the optimal geometry required for the stable stacking of G-tetrads, which is a critical component of quadruplex stability.
| Nucleic Acid Structure | Effect of 8-Amino-dG | Observed Change in Melting Temperature (ΔTm) | Primary Reason for Effect |
|---|---|---|---|
| Triple Helix | Stabilization | Increase | Formation of an additional Hoogsteen hydrogen bond |
| Parallel Duplex | Stabilization | Increase | Favorable geometry for Hoogsteen base pairing |
| G-Quadruplex | Destabilization | -7°C researchgate.net | Reduced stacking interactions and potential steric hindrance |
Implications for Quadruplex-Targeted Research
The dual ability of 8-amino purine analogs to stabilize triplexes while destabilizing quadruplexes has important implications for the design of oligonucleotides for therapeutic and research applications. researchgate.net In the development of triplex-forming oligonucleotides intended to target specific duplex DNA sequences, there is often a risk that guanine-rich TFOs could self-associate to form unwanted G-quadruplex structures. This can reduce the efficacy of the TFO by sequestering it in an inactive conformation.
By incorporating 8-amino-2'-deoxyguanosine into the TFO sequence, researchers can simultaneously enhance the stability of the desired triple helix and suppress the formation of competing G-quadruplex structures. researchgate.net This makes 8-amino purine analogs superior to other modified purines in this context, offering a convenient and effective solution to a common problem in antigene strategies. This selective modulation of nucleic acid stability underscores the value of 8-amino purine derivatives as sophisticated tools for controlling DNA and RNA secondary structures.
Biochemical and Molecular Recognition of 8 Amino 2 Deoxyinosine
Enzymatic Processing and Interactions
The introduction of an amino group at the C8 position of 2'-deoxyinosine (B131508) is expected to significantly influence its interaction with nucleic acid-modifying enzymes. This modification alters the electronic properties and steric profile of the purine (B94841) base, which are critical for enzymatic recognition and processing.
The recognition of a modified nucleoside by DNA polymerases is crucial for the fidelity of DNA replication and repair. The 8-amino group of 8-Amino-2'-deoxyinosine can influence the conformational preference of the glycosidic bond, favoring the syn conformation. This is in contrast to the typical anti conformation of canonical purines in B-DNA. DNA polymerases have evolved to accommodate the specific shape and hydrogen-bonding patterns of standard Watson-Crick base pairs. A modified base in the syn conformation can present a different edge for hydrogen bonding, potentially leading to misincorporation of nucleotides by the polymerase. For instance, studies on the related 8-oxo-2'-deoxyguanosine (8-oxo-dG), which also favors the syn conformation, have shown that it can lead to the misincorporation of adenine (B156593) opposite the lesion nih.govembopress.org. The active site of a DNA polymerase must be flexible enough to accommodate the altered geometry of the modified base pair nih.govembopress.org. The efficiency and fidelity of this process are highly dependent on the specific DNA polymerase involved, as different polymerases exhibit varying degrees of stringency in their active sites nih.gov.
Nucleases, enzymes that cleave the phosphodiester backbone of nucleic acids, also exhibit substrate specificity. Endonucleases recognize and cleave internal sites within a DNA strand, while exonucleases act from the ends. The presence of a bulky modification like the 8-amino group could potentially hinder the binding and catalytic activity of some nucleases. Conversely, certain repair-specific endonucleases are designed to recognize and incise DNA at sites of damage or structural distortion. For example, endonuclease V is known to act on DNA containing deaminated purines like deoxyinosine nih.gov. It is plausible that an endonuclease could recognize the structural perturbation caused by this compound.
In the context of DNA replication, this compound would be encountered by the replication machinery as a lesion in the template strand. The ability of a DNA polymerase to bypass such a lesion is a critical determinant of its mutagenic potential. As mentioned, the preferred syn conformation of 8-substituted purines can lead to the formation of a Hoogsteen-like base pair with an incoming nucleotide wikipedia.orgnih.gov. This could result in the insertion of an incorrect base, leading to a mutation in the subsequent round of replication.
In DNA repair, modified bases are often removed by DNA glycosylases, which initiate the base excision repair (BER) pathway. These enzymes flip the damaged base out of the DNA helix and into their active site for cleavage of the N-glycosidic bond proteopedia.org. The recognition process is highly specific to the type of damage. For example, human 8-oxoguanine DNA glycosylase 1 (hOGG1) specifically recognizes and excises 8-oxo-dG proteopedia.orgstonybrookmedicine.edunih.gov. It is conceivable that a specific DNA glycosylase could recognize this compound, although the efficiency of such a process would depend on the precise structural and chemical features of the lesion and the active site of the enzyme. The presence of the 8-amino group, as opposed to the 8-oxo group, would present a different set of hydrogen bonding and steric interactions for the enzyme to recognize.
| Enzyme Class | Potential Interaction with this compound (Inferred from Related Compounds) | References |
| DNA Polymerases | May exhibit altered fidelity, potentially misincorporating nucleotides due to the syn conformation of the base. | nih.govembopress.orgnih.gov |
| Nucleases | Could be a substrate for repair-specific endonucleases that recognize structural distortions in DNA. | nih.gov |
| DNA Glycosylases | May be recognized and excised by a specific DNA glycosylase, initiating the base excision repair pathway. | proteopedia.orgstonybrookmedicine.edunih.gov |
Non-Enzymatic Molecular Interactions within Nucleic Acid Systems
The chemical modification of a nucleobase can have profound effects on the structure and stability of the DNA double helix, independent of enzymatic interactions. These effects are primarily driven by alterations in hydrogen bonding networks and the surrounding hydration shell.
The introduction of an 8-amino group to deoxyinosine provides an additional hydrogen bond donor. This has significant implications for the stability of nucleic acid structures. Theoretical calculations have indicated that the presence of an 8-amino group can stabilize triplex DNA structures. In a triplex, the third strand binds in the major groove of a DNA duplex, forming Hoogsteen or reverse Hoogsteen base pairs. The 8-amino group of 8-aminoadenine has been shown to form additional hydrogen bonds in a Hoogsteen-like geometry, thereby stabilizing T·A·T triplexes.
In a standard DNA duplex, the 8-amino group of this compound could potentially engage in hydrogen bonding interactions within the major groove, either with the phosphate (B84403) backbone or with neighboring bases, depending on the local sequence context and helical conformation. However, theoretical calculations on the related 8-aminoadenine suggest that while it stabilizes triplexes, it may surprisingly destabilize the duplex form. This destabilization is thought to arise from subtle electronic redistributions within the purine ring system upon the introduction of the amino group.
| Structural Context | Effect of 8-Amino Group (Inferred from 8-aminoadenine) | Potential Hydrogen Bonding |
| DNA Duplex | May lead to destabilization due to electronic effects. | Could interact with the phosphate backbone or adjacent bases. |
| DNA Triplex | Can lead to significant stabilization. | Forms additional Hoogsteen-like hydrogen bonds with the third strand. |
The spine of hydration refers to an ordered network of water molecules in the minor groove of B-DNA, which is crucial for its stability. This network of water molecules is particularly prominent in A-T rich regions and contributes to the narrowing of the minor groove. The formation and integrity of this hydration spine are sensitive to the local DNA sequence and conformation.
While there are no direct studies on the effect of this compound on the spine of hydration, the presence of the 8-amino group in the major groove would not be expected to directly interact with the minor groove's hydration spine. However, any conformational changes induced by the modified base, such as alterations in helical twist or propeller twist, could indirectly influence the geometry of the minor groove and, consequently, the structure of the hydration spine. Molecular dynamics simulations of DNA containing modified bases are a powerful tool to investigate such subtle structural perturbations and their impact on the surrounding water structure.
Computational and Theoretical Frameworks for 8 Amino 2 Deoxyinosine Research
Quantum Mechanical (QM) Investigations of Electronic Structure and Reactivity
Quantum mechanical methods are fundamental to understanding the intrinsic properties of molecules by solving the Schrödinger equation. youtube.com For 8-Amino-2'-deoxyinosine, QM calculations, particularly those based on Density Functional Theory (DFT), are invaluable for elucidating its electronic structure and predicting its chemical reactivity. rsc.orgnih.govresearchgate.net These calculations can determine various electronic properties, such as charge distribution, molecular electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding how the molecule interacts with its environment. nih.gov
The introduction of an amino group at the C8 position of the purine (B94841) ring is expected to significantly alter the electronic properties compared to the canonical nucleoside, 2'-deoxyinosine (B131508). Theoretical studies on related 8-substituted purine derivatives show that such modifications can influence the hydrogen-bonding patterns and the stability of base pairs. nih.gov For instance, studies on 2-aminopurine, a fluorescent analog of adenine (B156593), have utilized advanced QM methods like the Complete Active Space Self-Consistent Field (CASSCF) and Multiconfigurational Second-Order Perturbation Theory (CASPT2) to calculate spectroscopic properties, including absorption and emission spectra. usp.bracs.org These calculations help in assigning spectroscopic features and understanding the photophysical behavior of the molecule. usp.br
Research into the excited-state dynamics of purine derivatives has also benefited from QM calculations, which can map out potential energy surfaces and identify deactivation pathways after UV excitation. nih.govacs.orgnih.gov For this compound, QM methods could predict how the 8-amino group affects the excited-state lifetimes and decay mechanisms, which is relevant for its potential use as a fluorescent probe.
Table 1: Calculated Spectroscopic Properties of 9H-2-aminopurine in Water
| Transition | Calculated Energy (eV) | Oscillator Strength |
| 1(π,π) (1La) | 4.07 | 0.0891 |
| 1(π,π) (1Lb) | 5.02 | 0.0680 |
| π3π | 5.84 | 0.2081 |
| π3π | 5.89 | 0.3297 |
This table presents data for 9H-2-aminopurine, a related aminopurine, as a proxy for the types of properties that can be calculated for this compound. Data sourced from a study using CASPT2 methods. usp.br
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability of Modified Nucleic Acids
Molecular dynamics simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems, providing detailed insights into the conformational dynamics and stability of nucleic acids containing modified bases like this compound. youtube.comnih.govmdpi.comyoutube.com By simulating the motion of atoms over time, MD can reveal how a modification affects the structure, flexibility, and interactions of a DNA duplex. nih.gov
Studies on DNA containing the related 8-oxoguanine lesion have shown that MD simulations can effectively characterize the structural perturbations caused by the modification. nih.gov These simulations have revealed altered hydration patterns, changes in ion binding, and significant differences in sugar-phosphate backbone torsion angles in the vicinity of the lesion. nih.gov Such changes in the local environment and conformation can be critical for the recognition of the damaged site by repair enzymes. nih.gov
For DNA containing 8-aminopurine derivatives, such as 8-aminoguanine (B17156), MD simulations have shown that these modifications can stabilize parallel-stranded DNA duplexes. researchgate.net The simulations can also explore the conformational preferences of the modified nucleoside, such as the glycosidic torsion angle, which determines whether the base is in a syn or anti conformation relative to the sugar. This is particularly important for 8-substituted purines, where the syn conformation can be more favorable than in canonical purines.
The stability of a DNA duplex containing a modified base can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms over the course of the simulation. Lower RMSD values generally indicate a more stable structure, while RMSF values can highlight regions of high flexibility. nih.gov
Table 2: Key Findings from MD Simulations of a DNA Duplex with an 8-oxoguanine:C Base Pair
| Parameter | Observation | Implication |
| Conformational Stability | The 8-oxoguanine:C pair is stable with no major conformational changes. | The modification does not grossly disrupt the overall B-form DNA structure when paired with cytosine. |
| Hydrogen Bonding | No evidence for the opening of the base pair was observed. | The Watson-Crick-like hydrogen bonding is maintained throughout the simulation. |
| Minor Groove Width | No significant change compared to the unmodified G:C duplex. | The modification does not significantly alter the width of the minor groove. |
| Helical Bending | No significant change compared to the unmodified G:C duplex. | The overall helical axis is not significantly bent by the presence of the lesion. |
This table summarizes findings for the related 8-oxoguanine modification, illustrating the types of insights gained from MD simulations. nih.gov
Thermodynamic Integration (TI) Methods for Free Energy Calculations of Binding Events
Thermodynamic integration is a robust computational method used to calculate the free energy difference between two states of a system. researchgate.net It is particularly useful for studying binding events, as it can predict the change in binding free energy upon the modification of a molecule, such as the introduction of an amino group at the 8-position of 2'-deoxyinosine. nih.gov This method involves creating a non-physical, or "alchemical," pathway that connects the initial state (e.g., a DNA duplex with a canonical base) to the final state (e.g., the same duplex with a modified base). mdpi.com
The calculation is performed for the modified nucleoside both in the bound state (e.g., within a DNA duplex) and in the unbound, solvated state. The difference between these two free energy changes gives the relative binding free energy, which can be directly compared to experimental thermodynamic data. uni-heidelberg.denih.gov
A notable application of this method was in the study of DNA triplex stabilization by the substitution of guanine (B1146940) with 8-aminoguanine. researchgate.net TI calculations predicted that this modification would stabilize the triplex, a finding that was subsequently confirmed by melting experiments. researchgate.net The smooth free energy profiles obtained from these simulations indicated that the calculations were well-converged and reliable. researchgate.net
For this compound, TI could be employed to predict how this modification affects the stability of DNA duplexes or triplexes, or its binding affinity to proteins and small molecules. nih.gov Such predictions are valuable in the rational design of modified oligonucleotides for therapeutic or diagnostic applications. nih.gov
Table 3: Calculated Free Energy Change for G → 8-aminoguanine Mutation in a DNA Triplex
| System | Calculated ΔΔG (kcal/mol) | Interpretation |
| DNA Triplex | ~ -1.0 | The mutation stabilizes the triplex structure. |
This table presents data for the related 8-aminoguanine modification, demonstrating the predictive power of thermodynamic integration. A negative value indicates that the mutation is favorable for triplex formation. researchgate.net
Predictive Modeling of Base Pairing Geometries and Energetics
Computational modeling is a powerful tool for predicting the preferred geometries and energetic stabilities of base pairs involving modified nucleosides like this compound. pnas.org Density Functional Theory (DFT) is a commonly used quantum mechanical method for this purpose, as it can accurately calculate the interaction energies and geometries of hydrogen-bonded complexes. rsc.orgnih.gov
Studies on various 8-substituted purine derivatives have shown that the stability of hydrogen-bonded complexes is primarily dependent on the number of intermolecular hydrogen bonds and the alternation of hydrogen bond donors and acceptors. nih.gov For example, the substitution of adenine with 8-aminoadenine was found to have a minor effect on the stability of a Watson-Crick-like pair with thymine. nih.gov However, the 8-amino group can also facilitate the formation of alternative base pairing geometries, such as Hoogsteen pairs, by providing an additional hydrogen bond donor. nih.govacs.org
Predictive modeling can also rationalize experimental observations of thermal stability in modified DNA duplexes. For instance, in a study of RNA duplexes containing 8-oxo- and 8-bromo-purine analogues, DFT calculations were used to model various base pairing conformations (anti-anti, anti-syn, etc.) and calculate their relative energies. nih.gov These calculations helped to explain the observed trends in melting temperatures by identifying the most likely hydrogen-bonding patterns and the potential for steric clashes introduced by the C8-substituent. nih.gov
For this compound, predictive modeling could be used to explore its pairing potential with all four canonical bases (A, C, G, and T). These models would predict the most stable base pairing geometries and provide a theoretical basis for understanding the thermodynamic consequences of incorporating this modification into a DNA duplex.
Table 4: Calculated Free Energies of Complexation (kcal/mol) for Base Pairs of 8-Substituted Purines
| Purine Derivative | Pairing Partner | Pairing Geometry | Stabilization Energy (kcal/mol) |
| 8-aminoadenine | Thymine | Watson-Crick | 3.6 |
| 8-oxo-adenine | Thymine | Watson-Crick | 3.1 |
| Adenine (canonical) | Thymine | Watson-Crick | 2.9 |
| 8-oxo-guanine | Cytosine | Watson-Crick | 8.9 |
| Guanine (canonical) | Cytosine | Watson-Crick | 8.7 |
This table presents DFT-calculated stabilization energies for base pairs involving related 8-substituted purines, illustrating how computational modeling can quantify the impact of such modifications on base pairing stability. nih.gov
Advanced Research Methodologies and Analytical Techniques for 8 Amino 2 Deoxyinosine Studies
The structural and functional elucidation of nucleic acids containing modified bases such as 8-Amino-2'-deoxyinosine relies on a suite of sophisticated analytical techniques. These methodologies are crucial for confirming the identity and purity of the synthetic compound, characterizing its impact on the structure and stability of DNA and RNA duplexes, and understanding its unique hybridization properties.
Future Research Perspectives and Emerging Directions
Design and Synthesis of Novel 8-Amino-2'-deoxyinosine Analogs for Specific Research Probes
The development of novel analogs of this compound is a cornerstone for its future applications. The synthesis of such molecules is often challenging but essential for creating tailored probes for specific biological questions. A key strategy for incorporating this compound into oligonucleotides is through the synthesis of its phosphoramidite (B1245037) derivative. This allows for its inclusion at specific sites within a DNA strand using automated solid-phase synthesis. The general synthetic route can be adapted from methods used for similar 8-substituted purine (B94841) nucleosides. For instance, the synthesis of the phosphoramidite of 8-amino-2'-deoxyadenosine (B77079) has been described, involving the bromination of the C8 position, followed by azide (B81097) displacement and catalytic hydrogenation to yield the 8-amino derivative. A similar strategy can be applied to 2'-deoxyinosine (B131508). researchgate.net
Future research in this area will likely focus on:
Fluorescent Probes: Attaching fluorophores to the 8-amino group can create highly sensitive probes for studying DNA structure and dynamics. The 8-position of purines is an ideal site for modification as it protrudes into the major groove of the DNA double helix, minimizing disruption of base pairing. The development of this compound analogs with environmentally sensitive fluorophores could allow for real-time monitoring of DNA-protein interactions or conformational changes in DNA. The enzymatic incorporation of amine-modified nucleotides, which are then chemically labeled with a fluorescent dye, provides a versatile method for generating such probes. nih.gov
Cross-linking Agents: Analogs of this compound can be designed to act as photo-cross-linking agents. By incorporating a photoactivatable group, it would be possible to covalently trap interactions between DNA and binding partners, such as transcription factors or DNA repair enzymes. This would provide invaluable insights into the spatial and temporal dynamics of these interactions within the cell.
Biophysical Probes: The introduction of specific functional groups at the 8-amino position can create probes for techniques like electron paramagnetic resonance (EPR) spectroscopy or nuclear magnetic resonance (NMR) spectroscopy, allowing for detailed structural analysis of DNA and its complexes.
A summary of potential synthetic strategies for this compound analogs is presented in the table below.
| Analog Type | Synthetic Strategy | Potential Application |
| Phosphoramidite | Protection of the 5'-hydroxyl and 2'-deoxyribose, followed by phosphitylation of the 3'-hydroxyl group. | Site-specific incorporation into synthetic DNA oligonucleotides. |
| Fluorescent Probes | Coupling of an amine-reactive fluorescent dye to the 8-amino group. | Studying DNA conformation, DNA-protein interactions, and hybridization. |
| Cross-linking Probes | Introduction of a photoactivatable moiety (e.g., an azide or diazirine) to the 8-amino group. | Mapping DNA-protein and DNA-DNA interaction sites. |
Exploration of Biological Roles in Model Organisms and Cellular Systems (mechanistic insights)
While the biological roles of this compound are not as extensively studied as other modified nucleosides, research on the broader class of 8-aminopurines provides a strong foundation for future investigations. A significant body of evidence points to the role of 8-aminopurines, including 8-aminoinosine (the ribonucleoside counterpart of this compound), as modulators of purine metabolism. nih.govnih.gov
A key molecular target of 8-aminopurines is the enzyme purine nucleoside phosphorylase (PNPase) . nih.govnih.gov 8-aminoguanine (B17156), a related compound, is a known inhibitor of PNPase. nih.gov Inhibition of this enzyme leads to an accumulation of its substrates, inosine (B1671953) and guanosine, and a decrease in its products, hypoxanthine (B114508) and guanine (B1146940). This "rebalancing" of the purine metabolome has been shown to have significant physiological effects, including diuretic, natriuretic, and glucosuric activities. nih.gov 8-aminoinosine itself is a competitive substrate for PNPase and is metabolized to 8-aminohypoxanthine, which also acts as a PNPase inhibitor. nih.gov
Future research should aim to elucidate the specific roles of this compound in cellular systems, with a focus on:
DNA Repair and Metabolism: Investigating whether this compound can be incorporated into cellular DNA and, if so, how it is recognized and processed by the DNA repair machinery. Deoxyinosine itself can be formed in DNA through the deamination of adenine (B156593) and is a substrate for the base excision repair pathway. researchgate.net Understanding the fate of this compound in DNA is crucial for evaluating its potential mutagenic or therapeutic effects.
Cellular Signaling: Exploring the impact of this compound on cellular signaling pathways. The accumulation of inosine due to PNPase inhibition can lead to the activation of adenosine (B11128) receptors, which are involved in a wide range of physiological processes, including inflammation and neurotransmission. nih.gov
Therapeutic Potential: Given the promising therapeutic effects of other 8-aminopurines in models of cardiovascular and renal diseases, it is plausible that this compound or its derivatives could have similar activities. nih.gov Studies in relevant animal models will be necessary to explore this potential.
The table below summarizes the known and potential biological activities of 8-aminopurines relevant to this compound.
| Biological Process | Key Findings for 8-Aminopurines | Potential Relevance for this compound |
| Purine Metabolism | Inhibition of purine nucleoside phosphorylase (PNPase) by 8-aminoguanine and 8-aminohypoxanthine. nih.govnih.gov | Likely to be a substrate and/or inhibitor of PNPase, altering cellular purine levels. |
| Renal Function | 8-aminoinosine induces diuresis and natriuresis. nih.gov | Potential to modulate kidney function. |
| Cardiovascular System | 8-aminopurines show beneficial effects in animal models of hypertension. nih.gov | Could have therapeutic potential in cardiovascular diseases. |
| DNA Integrity | Deoxyinosine in DNA is a substrate for base excision repair. researchgate.net | Its presence in DNA could trigger DNA repair pathways. |
Integration with Single-Molecule Biophysical Techniques for Dynamic Nucleic Acid Studies
Single-molecule techniques have revolutionized our ability to study the dynamics of biological processes with unprecedented detail. The incorporation of modified nucleosides like this compound into DNA can provide unique handles for these powerful approaches.
Future directions for the use of this compound in single-molecule studies include:
Single-Molecule Fluorescence Resonance Energy Transfer (smFRET): By labeling the 8-amino group with a fluorescent dye, this compound can serve as a donor or acceptor for FRET. This would enable the real-time monitoring of conformational changes in DNA, such as the bending of DNA by proteins, the formation of non-canonical DNA structures, or the dynamics of DNA replication and repair.
Nanopore Sequencing: The distinct chemical and physical properties of this compound could lead to a unique electrical signature as it passes through a nanopore. This could potentially be exploited for the direct sequencing of DNA containing this modification, providing a powerful tool for studying its distribution in genomes.
Optical and Magnetic Tweezers: The 8-amino group can be used as an attachment point for tethering DNA molecules to surfaces or beads in optical or magnetic tweezers experiments. This would allow for the precise manipulation of single DNA molecules to study their mechanical properties and their interactions with motor proteins like polymerases and helicases.
Application in Nucleic Acid Nanotechnology and Synthetic Biology Research
The programmability of DNA makes it an exceptional material for the construction of nanoscale objects and devices. The incorporation of modified nucleosides can expand the chemical and functional diversity of these DNA-based nanomaterials.
Emerging applications of this compound in these fields include:
DNA Origami: The 8-amino group, projecting into the major groove, can serve as a specific site for the attachment of functional molecules, such as proteins, nanoparticles, or drugs, to DNA origami structures. nih.govencyclopedia.pub This would allow for the precise spatial organization of these components, creating sophisticated nanodevices for applications in catalysis, sensing, and drug delivery.
Synthetic Genetic Circuits: The unique properties of this compound could be harnessed to create novel components for synthetic genetic circuits. For example, its altered base-pairing properties or its interaction with specific proteins could be used to design new types of genetic switches or logic gates. The ability to enzymatically incorporate modified purine nucleotides into DNA is a key step towards this goal. genetics.ac.cn
Aptamer Development: The 8-amino group can introduce new chemical functionalities into DNA libraries used for the in vitro selection of aptamers. This could lead to the development of aptamers with enhanced binding affinities and specificities for a wide range of targets.
The table below outlines potential applications of this compound in these cutting-edge fields.
| Field | Application of this compound | Potential Impact |
| Nucleic Acid Nanotechnology | Site-specific functionalization of DNA nanostructures. | Creation of advanced nanodevices with precise control over the placement of functional components. |
| Synthetic Biology | Engineering novel base-pairing interactions or protein recognition sites. | Development of more complex and sophisticated synthetic genetic circuits. |
| Aptamer Technology | Expanding the chemical diversity of nucleic acid libraries. | Generation of aptamers with improved binding properties for diagnostics and therapeutics. |
Q & A
Q. What are the key steps in synthesizing 8-Amino-2'-deoxyinosine, and what challenges arise during its preparation?
The synthesis involves bromination of 2'-deoxyadenosine, azide substitution, and hydrogenation to yield 8-amino-2'-deoxyadenosine. A critical challenge is optimizing reaction conditions (e.g., temperature, catalysts) to avoid side products. For example, hydrogenation can be bypassed using 40% aqueous methylamine to reduce 8-azido intermediates . Contamination risks during phosphoramidite derivative preparation (for oligonucleotide synthesis) require rigorous purification via HPLC or column chromatography .
Q. How does this compound base-pair in DNA structures, and why is it not a "universal base"?
While historically termed a "universal base," studies show this compound preferentially pairs with deoxycytidine (dC) via Hoogsteen hydrogen bonds. Its amino group integrates into the triplex DNA hydration spine, stabilizing parallel structures . Misconceptions arose from tRNA interactions but were disproven by thermodynamic analyses showing specificity for dC .
Advanced Research Questions
Q. How can this compound improve sensitivity in detecting minor HIV drug-resistant variants?
Incorporating this compound into PCR primers enhances mismatch discrimination. Its reduced tolerance for mismatches at the 3' end increases selectivity in allele-specific PCR, enabling detection of viral subpopulations (e.g., M184V mutation) at frequencies as low as 0.01% . Methodological optimization includes adjusting primer annealing temperatures and validating with spike-in controls .
Q. What experimental approaches resolve contradictions in this compound's mutagenicity reports?
Conflicting data on mutagenicity (e.g., mammalian cell vs. bacterial assays) may stem from repair enzyme variability. Use in vitro repair assays with Endonuclease V to quantify excision efficiency . Pair with LC-MS/MS to track adduct formation in different genomic contexts (e.g., CpG islands vs. repetitive regions) .
Q. How does this compound stabilize triplex DNA, and what factors influence its binding efficiency?
The amino group forms an additional Hoogsteen H-bond with pyrimidines and participates in hydration spine stabilization. Binding efficiency depends on pH (optimal at 6.5–7.0), cation concentration (e.g., 10 mM Mg²⁺), and sequence context (e.g., polypurine tracts). Validate via EMSA and circular dichroism to assess triplex thermal stability .
Q. What methodologies are used to study Endonuclease V-mediated repair of this compound lesions?
Design oligonucleotides with this compound embedded in restriction enzyme sites (e.g., EcoRI). Measure repair kinetics using gel electrophoresis or fluorescence-based cleavage assays. Compare wild-type and mutant EndoV (e.g., D35A) to dissect catalytic mechanisms .
Q. How can researchers optimize oligonucleotide probes containing this compound for hybridization-based assays?
Use solid-phase hybridization to test binding specificity across mismatched targets. Adjust probe length (18–25 nt) and position of this compound (central vs. terminal) to balance specificity and melting temperature. Validate with qPCR or microarray platforms .
Methodological Considerations Table
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